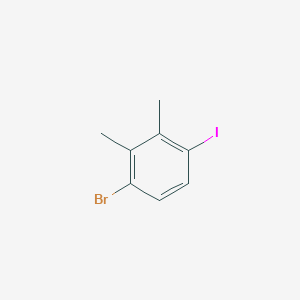

1-Bromo-2,3-dimethyl-4-iodobenzene

Description

Overview of Halogenated Aromatic Hydrocarbons (HAHs) and Polyhalogenated Aromatic Hydrocarbons (PHAHs)

Halogenated aromatic hydrocarbons are chemical compounds that consist of a benzene (B151609) ring and one or more halogen atoms (chlorine, fluorine, bromine, or iodine). iloencyclopaedia.org When an aromatic hydrocarbon contains multiple halogen atoms, it is referred to as a polyhalogenated aromatic hydrocarbon (PHAH). nih.gov These compounds are noted for their persistence in the environment and potential impact on human health. researchgate.net

Significance of Halogen Substitution Patterns in Aromatic Systems

The number and position of halogen atoms on the aromatic ring are critical factors that determine the chemical and toxicological properties of HAHs and PHAHs. nih.govmsu.edu The substitution pattern influences the molecule's reactivity, stability, and how it interacts with biological systems, such as the aryl hydrocarbon receptor (AhR). researchgate.netnih.gov The type of halogen, its placement, and the presence of other substituents all contribute to the compound's unique characteristics. msu.edulibretexts.org

Contextualizing 1-Bromo-2,3-dimethyl-4-iodobenzene within the Class of Dihalogenated Dimethylbenzenes (Xylenes)

This compound belongs to the subgroup of dihalogenated dimethylbenzenes, which are xylene derivatives with two halogen atoms attached to the benzene ring. The presence of two different halogens (bromo and iodo) and two methyl groups on the benzene ring makes this a complex and specific molecule for study.

Academic Research Rationale for Investigating Multi-Halogenated Arenes

Multi-halogenated arenes, such as this compound, are of significant interest to the scientific community. These compounds serve as crucial building blocks in organic synthesis for creating more complex molecules. ontosight.aiontosight.ai The differential reactivity of the various halogen substituents allows for site-selective reactions, a highly sought-after feature in the synthesis of pharmaceuticals, agrochemicals, and materials. acs.orgnih.gov For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond, enabling selective functionalization at the iodine position. wikipedia.org This controlled reactivity is invaluable for constructing intricate molecular architectures. researchgate.net

| Property | Value |

| Chemical Formula | C8H8BrI |

| CAS Number | 1160573-43-2 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-iodo-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCPAICQHCSLQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 Bromo 2,3 Dimethyl 4 Iodobenzene

Halogen Reactivity and Regioselectivity in Polyhalogenated Systems

Differential Reactivity of Bromine vs. Iodine in Aromatic Rings

The reactivity of the bromine and iodine substituents on the aromatic ring of 1-bromo-2,3-dimethyl-4-iodobenzene is highly dependent on the type of reaction being considered. A crucial distinction exists between reactions involving the cleavage of the carbon-halogen (C-X) bond and those where the aromatic ring itself acts as a nucleophile, such as in electrophilic aromatic substitution (EAS).

In reactions where the C-X bond is broken, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and nucleophilic aromatic substitution, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. brainly.comnih.govwikipedia.org This difference is primarily attributed to the lower bond dissociation energy (BDE) of the C-I bond compared to the C-Br bond. researchgate.net The weaker C-I bond is more susceptible to oxidative addition to a metal catalyst, a key step in many cross-coupling cycles. nih.gov

| Bond | Typical Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Bond Cleavage |

|---|---|---|

| C-I | ~51 | Highest |

| C-Br | ~71 | Intermediate |

| C-Cl | ~84 | Lower |

| C-F | ~116 | Lowest |

Steric and Electronic Influences on Reaction Pathways

The reaction pathways of this compound are heavily influenced by the steric and electronic effects of its four substituents.

Steric Influences : The substitution pattern creates a sterically crowded environment. The two adjacent methyl groups at C2 and C3, flanked by a bromine atom at C1 and an iodine atom at C4, create significant steric hindrance. This bulkiness can impede the approach of reagents, particularly to the positions ortho to the substituents. khanacademy.orgnumberanalytics.com For instance, in cross-coupling reactions, the accessibility of the C-I and C-Br bonds to a bulky palladium catalyst can be affected. Similarly, in EAS, steric hindrance can influence the regioselectivity, often favoring attack at less crowded sites. numberanalytics.comlibretexts.org The position between two substituents is generally the last to be substituted due to steric congestion. msu.edu

Regioselective Activation of C-X Bonds (X=Br, I)

The significant difference in the reactivity of the C-I and C-Br bonds allows for highly regioselective reactions. The C-I bond can be selectively activated and functionalized while leaving the C-Br bond intact. nih.gov This is a widely used strategy in organic synthesis to build molecular complexity in a controlled manner.

This regioselectivity is most prominently exploited in palladium-catalyzed cross-coupling reactions. By carefully controlling reaction conditions (e.g., catalyst, ligands, temperature), one can achieve selective oxidative addition at the more labile C-I bond. nih.gov For example, a Sonogashira coupling can be performed selectively at the C4-iodine position of a bromo-iodobenzene derivative, preserving the C-bromine bond for a subsequent, different coupling reaction. sigmaaldrich.com This orthogonal reactivity is a direct consequence of the disparity in bond dissociation energies between the two carbon-halogen bonds. researchgate.net

Electrophilic Aromatic Substitution (EAS) on Bromo-iododimethylbenzenes

Influence of Halogen and Methyl Substituents on Ring Activation/Deactivation and Directing Effects

When this compound undergoes electrophilic aromatic substitution, the outcome is determined by the combined influence of all four substituents on ring reactivity and the direction of the incoming electrophile.

Directing Effects : All four substituents are ortho-, para-directors. libretexts.orgpressbooks.pub To predict the site of substitution, one must consider the positions to which each group directs:

C1-Bromine : Directs ortho to C2 (blocked) and C6; directs para to C4 (blocked). Net direction: C6 .

C2-Methyl : Directs ortho to C1 (blocked) and C3 (blocked); directs para to C6. Net direction: C6 .

C3-Methyl : Directs ortho to C2 (blocked) and C4 (blocked); directs para to C5. Net direction: C5 .

C4-Iodine : Directs ortho to C3 (blocked) and C5; directs para to C1 (blocked). Net direction: C5 .

The directing effects of the substituents are reinforcing, strongly favoring substitution at the C5 and C6 positions. The C2-methyl and C1-bromo groups combine to direct an incoming electrophile to the C6 position, while the C3-methyl and C4-iodo groups direct to the C5 position. These two positions are electronically enriched by the activating methyl groups and are also the least sterically hindered sites on the ring, making them the most probable targets for electrophilic attack.

| Substituent | Type | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -CH₃ | Alkyl | Activating | Ortho, Para |

| -Br | Halogen | Deactivating | Ortho, Para |

| -I | Halogen | Deactivating | Ortho, Para |

Theoretical Studies of Electrophilic Halogenation Mechanisms

Theoretical and computational studies provide deep insight into the mechanisms of electrophilic aromatic substitution on halogenated compounds. Density Functional Theory (DFT) calculations have been successfully used to model these reactions and predict their outcomes. nih.gov

For electrophilic halogenations, the generally accepted mechanism involves the formation of a positively charged intermediate known as an arenium ion or sigma-complex. libretexts.org Computational models can calculate the relative stabilities of the different possible sigma-complexes (resulting from ortho, meta, or para attack). The pathway proceeding through the most stable intermediate is typically the one that is favored kinetically. nih.gov

Studies on monosubstituted benzenes show that for chlorination and bromination, the formation of the sigma-complex is the rate-determining step. researchgate.net For iodination, the mechanism can vary depending on the iodinating agent. researchgate.net In the case of this compound, theoretical calculations would confirm that the arenium ions formed by attack at the C5 and C6 positions are significantly more stable than those formed at other positions. This stability arises from the ability of the adjacent methyl and halogen groups to stabilize the positive charge through induction and resonance. youtube.com Such computational methods are valuable for quantitatively predicting the regioisomeric distribution of products in the EAS reactions of complex polyhalogenated aromatic systems. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orglibretexts.orgstrath.ac.uk The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com

Role of Halogen Identity and Position on SNAr Reactivity

In the case of this compound, the benzene (B151609) ring is substituted with two methyl groups, which are electron-donating. These groups increase the electron density of the ring, thereby deactivating it towards attack by nucleophiles. Consequently, classical SNAr reactions are generally unfavorable for this substrate under standard conditions. wikipedia.org

The identity of the halogen atom plays a crucial role in SNAr reactions, influencing both the initial attack of the nucleophile and the subsequent elimination of the leaving group. The reactivity order for the leaving group in classical SNAr reactions is often found to be F > Cl ≈ Br > I. researchgate.net This trend is counterintuitive when compared to S_N1 and S_N2 reactions and is attributed to the rate-determining first step: the attack of the nucleophile. chemistrysteps.com A more electronegative halogen, like fluorine, polarizes the carbon-halogen bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Conversely, the bond strength (C-F > C-Cl > C-Br > C-I) means that iodide is the best leaving group in the second step of the reaction (elimination). chemistrysteps.com For non-activated or deactivated rings like this compound, if a substitution were to occur under forcing conditions (e.g., via a benzyne (B1209423) mechanism with a very strong base), the reactivity would likely follow the order of leaving group ability: I > Br. chemistrysteps.comyoutube.com However, due to the deactivating effect of the methyl groups, SNAr is not a primary reaction pathway for this compound.

Organometallic Chemistry of this compound

The differential reactivity of the carbon-iodine and carbon-bromine bonds is most pronounced in organometallic reactions. This selectivity is a cornerstone of its synthetic utility.

Formation and Reactivity of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The formation of Grignard and organolithium reagents from aryl halides is a fundamental transformation in organic synthesis. libretexts.orglamission.edu The reactivity of the aryl halide in these reactions is highly dependent on the halogen, with the order of reactivity being I > Br > Cl >> F. libretexts.org This established trend allows for the selective formation of organometallic reagents from dihalogenated aromatic compounds.

For instance, in compounds containing both bromine and iodine, such as 1-bromo-4-iodobenzene (B50087), it is possible to selectively form the Grignard reagent at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact. wikipedia.org This principle is directly applicable to this compound.

Reaction with magnesium metal (Mg) in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) would lead to the selective insertion of magnesium into the C-I bond. libretexts.orgwikipedia.org Similarly, reaction with an alkali metal like lithium (Li) would also selectively cleave the weaker and more reactive C-I bond. masterorganicchemistry.comlibretexts.org

The resulting organometallic intermediates, 4-bromo-2,3-dimethylphenylmagnesium iodide and (4-bromo-2,3-dimethylphenyl)lithium , are powerful nucleophiles and bases. libretexts.orgscribd.com They can be used in a variety of subsequent reactions, such as additions to carbonyl compounds or cross-coupling reactions, effectively using the bromine atom as a functional group for further transformations.

| Reagent | Solvent | Selective Reaction Site | Primary Product |

|---|---|---|---|

| Mg (Magnesium) | Diethyl ether or THF | C-I | 4-bromo-2,3-dimethylphenylmagnesium iodide |

| Li (Lithium) | Hexane or Diethyl ether | C-I | (4-bromo-2,3-dimethylphenyl)lithium |

Dehalogenation and Reductive Processes

Dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, can be achieved through several methods, often with high selectivity based on the identity of the halogen.

A straightforward method for selective dehalogenation involves the protonolysis of the organometallic intermediates described above. Treatment of the selectively formed Grignard or organolithium reagent with a simple proton source, such as water or a dilute acid, will result in the replacement of the organometallic moiety with a hydrogen atom. libretexts.org Given that the organometallic species is formed selectively at the C-I position, this two-step sequence (organometallic formation followed by protonolysis) achieves the selective reduction of the carbon-iodine bond, yielding 1-bromo-2,3-dimethylbenzene .

Other metal-mediated systems can also effect dehalogenation. For example, Devarda's alloy (an alloy of aluminum, copper, and zinc) has been shown to be effective in the hydrodebromination of brominated aromatic pollutants in aqueous solutions. researchgate.netsciprofiles.com However, the greater reactivity of the C-I bond makes it the more likely site of reduction in this compound.

Catalytic hydrodehalogenation is a powerful and common method for removing halogens from aromatic rings. iitm.ac.in This process typically employs a transition metal catalyst, most commonly palladium on a solid support like carbon (Pd/C), and a source of hydrogen. rsc.org The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) (HCOONH₄) or ethanol (B145695). iitm.ac.inrsc.org

The reaction is highly selective, with the rate of reduction following the order of C-I > C-Br > C-Cl. strath.ac.uk This selectivity has been exploited for the partial dehalogenation of polyhalogenated aromatic compounds. scispace.com In the case of this compound, catalytic hydrodehalogenation would selectively cleave the more labile carbon-iodine bond, leaving the carbon-bromine bond untouched. This process would cleanly yield 1-bromo-2,3-dimethylbenzene as the major product.

| Method | Reagents | Selectively Removed Halogen | Final Product |

|---|---|---|---|

| Protonolysis of Grignard Reagent | 1) Mg, THF; 2) H₂O | Iodine | 1-bromo-2,3-dimethylbenzene |

| Catalytic Hydrodehalogenation | Pd/C, H₂ (or HCOONH₄) | Iodine | 1-bromo-2,3-dimethylbenzene |

Oxidation and Reduction Potentials of Halogenated Arenes

The oxidation and reduction potentials of halogenated arenes are critical parameters that dictate their reactivity in electrochemical and chemical redox reactions. In organic chemistry, oxidation often involves an increase in the number of bonds to more electronegative atoms, while reduction involves an increase in bonds to hydrogen. libretexts.org For a halogenated arene, the carbon atom bonded to the halogen has a higher oxidation state compared to a C-H bond. libretexts.org

The redox behavior of a molecule like this compound is influenced by its substituents. Halogens act as oxidizing agents, with their oxidizing power decreasing down the group (F₂ > Cl₂ > Br₂ > I₂). savemyexams.comlibretexts.org Conversely, the reducing ability of their corresponding halide ions increases down the group (I⁻ > Br⁻ > Cl⁻). savemyexams.com This trend is reflected in the standard reduction potentials (SRPs) of the halogen atoms. The SRPs for bromine and iodine have been calculated in water, providing a quantitative measure of their tendency to be reduced. acs.org

| Halogen Atom | Standard Reduction Potential (E°(X•/X⁻)) vs SHE (in water) |

| Bromine (Br•) | 2.04 V |

| Iodine (I•) | 1.37 V |

| Data sourced from The Journal of Physical Chemistry B. acs.org |

Halogen Bonding Interactions

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile or an electron-rich region. rsc.orgnih.gov This phenomenon arises from a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), located on the halogen atom along the axis of its covalent bond to another atom. nih.govchemistryviews.org This positively charged area can then form an attractive, highly directional interaction with an electron donor, such as a lone pair or a π-system. nih.govnih.gov Though similar in nature to hydrogen bonds, halogen bonds can exhibit comparable strengths. rsc.orgchemistryviews.org

Nature and Strength of X-π Interactions in Polyhalogenated Benzenes (X=Br, I)

A specific and significant type of halogen bond is the halogen-π (X-π) interaction, which occurs between a halogen atom and an aromatic π-system. nih.gov In polyhalogenated benzenes, such as this compound, both the bromine and iodine atoms are potential halogen bond donors.

The strength of X-π interactions is highly dependent on the identity of the halogen atom. Experimental and computational studies have consistently shown that the strength of this interaction increases with the size and polarizability of the halogen atom, following the trend: Cl < Br < I. nih.govresearchgate.net The larger iodine atom, in particular, engages in the strongest halogen bonds when attached to an aromatic ring. chemistryviews.org

The nature of the X-π interaction is primarily driven by dispersion forces, which can account for 50% to 80% of the total attraction. mdpi.com However, electrostatic contributions are also significant, typically contributing 20% to 35% of the attraction. mdpi.com The interaction energy for R–Br···π systems has been found to range from -2.01 to -3.60 kcal/mol, with the strength being highly dependent on the distance between the halogen and the plane of the benzene ring. mdpi.com

Substituents on the aromatic ring play a crucial role in modulating the strength of the halogen bond. Electron-withdrawing groups tend to strengthen the interaction by making the σ-hole more positive, while electron-donating groups, such as the methyl groups in this compound, are known to weaken the halogen bond. chemistryviews.org

| Interaction Feature | Description |

| Interaction Type | Halogen-π (X-π) noncovalent interaction. nih.gov |

| Strength Trend | Increases with halogen size and polarizability: I > Br > Cl. nih.govresearchgate.net |

| Primary Forces | Dispersion (50-80%) and Electrostatics (20-35%). mdpi.com |

| Interaction Energy | Varies with halogen and geometry; e.g., -2.01 to -3.60 kcal/mol for R-Br···π. mdpi.com |

| Substituent Effects | Electron-donating groups (e.g., -CH₃) weaken the interaction; electron-withdrawing groups (e.g., -NO₂) strengthen it. chemistryviews.org |

Computational Studies on Halogen Bonding

Computational chemistry has become an indispensable tool for investigating and understanding the nuances of halogen bonding. umich.edumdpi.com Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to study the geometric structures and interaction energies of halogen-bonded complexes. mdpi.comnih.gov

These computational methods allow for a detailed analysis of the factors that govern halogen bond formation and strength. For instance, calculations of electrostatic potential maps are used to visualize and quantify the σ-hole on the halogen atom, which is a key predictor of halogen bonding propensity. umich.edu However, studies have shown that models based solely on electrostatics may have limited predictive power, especially for highly activated halogen bond donors. umich.edu

More advanced computational techniques, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT), provide deeper insights into the nature of the interaction. mdpi.commdpi.com QTAIM analysis can identify and characterize the bond critical points between the interacting atoms, confirming the presence of a halogen bond. nih.gov SAPT is used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies. mdpi.commdpi.com This decomposition has been crucial in demonstrating that dispersion is often the largest stabilizing component in X-π interactions, complemented by significant electrostatic forces. mdpi.com

Computational studies have successfully modeled the interactions between halogenated benzenes and π-systems, with calculated interaction energies for complexes between heteronuclear halogens and benzene ranging from -27.80 to -37.18 kJ/mol. mdpi.comnih.gov These theoretical investigations are vital for guiding experimental work and for the rational design of new materials and molecular systems based on halogen bonding. umich.edumdpi.com

Advanced Spectroscopic and Computational Characterization in Research of Dihalogenated Xylenes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 1-Bromo-2,3-dimethyl-4-iodobenzene, both ¹H and ¹³C NMR would provide critical information about its chemical environment.

¹H NMR Chemical Shift Analysis and Multiplicity for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and iodine atoms and the electron-donating nature of the methyl groups. The two aromatic protons would appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Their multiplicity would be singlets, as they are not adjacent to other protons on the ring. The two methyl groups, being in different chemical environments due to the unsymmetrical substitution pattern, are also expected to exhibit two separate singlet signals in the aliphatic region (typically δ 2.0-2.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | s |

| Aromatic-H | 7.5 - 8.0 | s |

| Methyl-H (C2) | 2.2 - 2.4 | s |

| Methyl-H (C3) | 2.1 - 2.3 | s |

| Note: The predicted chemical shifts are estimates based on analogous compounds. Actual experimental values may vary. |

¹³C NMR Chemical Shift Analysis for Aromatic Carbons

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the aromatic carbons and two for the methyl carbons. The carbons directly attached to the halogens (C1 and C4) would be significantly affected. The carbon attached to bromine (C1) would appear at a certain chemical shift, while the carbon attached to the heavier iodine atom (C4) would likely be found further downfield due to the "heavy atom effect". The remaining four aromatic carbons and the two methyl carbons would also have unique chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1-Br | 120 - 125 |

| C2-CH₃ | 138 - 142 |

| C3-CH₃ | 135 - 140 |

| C4-I | 95 - 105 |

| C5 | 130 - 135 |

| C6 | 128 - 132 |

| C2-CH₃ | 20 - 25 |

| C3-CH₃ | 18 - 23 |

| Note: The predicted chemical shifts are estimates based on analogous compounds. Actual experimental values may vary. |

2D NMR Techniques for Connectivity Assignments

To definitively assign the ¹H and ¹³C signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal long-range correlations (2-3 bonds) between protons and carbons. For instance, the aromatic protons' correlations to various aromatic and methyl carbons in the HMBC spectrum would be instrumental in confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification and Aromaticity

The IR and Raman spectra of this compound would display characteristic vibrational modes. Key expected absorptions include:

C-H stretching vibrations for the aromatic and methyl groups (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively).

Aromatic C=C stretching vibrations in the region of 1600-1450 cm⁻¹, which are indicative of the benzene (B151609) ring.

C-H bending vibrations (in-plane and out-of-plane) for the aromatic and methyl groups.

C-Br and C-I stretching vibrations , which would appear in the fingerprint region at lower wavenumbers (typically below 1000 cm⁻¹). The C-I stretch is expected at a lower frequency than the C-Br stretch due to the larger mass of the iodine atom.

Computational density functional theory (DFT) calculations would be a powerful complementary tool to predict the vibrational frequencies and intensities, aiding in the precise assignment of the experimental IR and Raman bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would show absorption bands corresponding to π → π* transitions of the aromatic system. The presence of the halogen and methyl substituents would cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The exact positions and intensities of these bands would be influenced by the interplay of the electronic effects of all substituents on the benzene ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of synthetic compounds. azolifesciences.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. azolifesciences.comnih.gov Unlike low-resolution MS, which provides nominal mass, HRMS can distinguish between ions with the same integer mass but different atomic compositions by measuring mass to several decimal places. nih.govpnnl.gov For this compound, HRMS can confirm the presence of one bromine and one iodine atom by precisely matching the experimental mass to the calculated theoretical exact mass.

The compound has the molecular formula C₈H₈BrI. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), two primary molecular ions will be observed.

| Isotopologue Formula | Isotopes Used | Theoretical Monoisotopic Mass (Da) | Reference |

|---|---|---|---|

| C₈H₈⁷⁹BrI | ¹²C, ¹H, ⁷⁹Br, ¹²⁷I | 309.88541 | nih.gov |

| C₈H₈⁸¹BrI | ¹²C, ¹H, ⁸¹Br, ¹²⁷I | 311.88336 | Calculated based on isotopic mass difference |

In addition to determining the molecular ion, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion passes through the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The presence of bromine is readily identified by the M+ and M+2 ion peaks, which are separated by two mass units and have nearly equal relative intensities, reflecting the ~1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. libretexts.org

The fragmentation of this compound is expected to proceed through several key pathways, including the loss of the substituents from the aromatic ring.

| Fragmentation Process | Lost Group | Resulting Ion Formula | Expected m/z (for ⁷⁹Br) |

|---|---|---|---|

| Loss of a methyl group | CH₃ | [C₇H₅BrI]⁺ | 295 |

| Loss of an iodine atom | I | [C₈H₈Br]⁺ | 183 |

| Loss of a bromine atom | Br | [C₈H₈I]⁺ | 231 |

| Loss of methyl followed by bromine | CH₃, Br | [C₇H₅I]⁺ | 216 |

| Loss of methyl followed by iodine | CH₃, I | [C₇H₅Br]⁺ | 170 |

The most stable fragment is often the one formed by the loss of a methyl group, resulting in a substituted tropylium-like ion, which is a common fragmentation pathway for xylenes (B1142099). docbrown.info

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid crystalline state. This method provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

While specific crystallographic data for this compound is not available in the surveyed literature, an analysis would be expected to reveal key structural features. These include the planarity of the benzene ring and the precise C-Br and C-I bond lengths. Furthermore, the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as the previously mentioned π-π stacking or halogen bonds, which govern the solid-state architecture.

Computational Chemistry and Quantum Mechanical Studies

Computational methods serve as a vital complement to experimental techniques, offering insights into molecular properties that can be difficult to measure directly. rsc.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the properties of molecules. nih.gov DFT calculations can be employed to optimize the geometry of this compound, yielding theoretical values for bond lengths and angles that are typically in excellent agreement with experimental data from crystallography. nih.gov

Beyond geometry, DFT is used to calculate electronic properties. A key output is the molecular electrostatic potential (MEP) map, which illustrates the electron density distribution across the molecule. For this compound, the MEP would show electron-rich regions (negative potential) around the π-system of the benzene ring and electron-deficient regions (positive potential, or σ-holes) along the axis of the C-Br and C-I bonds. nih.gov These calculations help rationalize the intermolecular interactions the molecule can form. DFT also provides energies for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the gap between which is related to the molecule's kinetic stability and electronic transition energies. rsc.org

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| C-Br Bond Length | The distance between a carbon of the benzene ring and the bromine atom. | ~1.89 - 1.91 Å |

| C-I Bond Length | The distance between a carbon of the benzene ring and the iodine atom. | ~2.09 - 2.11 Å |

| C-C Bond Length (Aromatic) | The carbon-carbon bond distances within the benzene ring. | ~1.39 - 1.41 Å |

| C-C Bond Angle (Aromatic) | The internal bond angles of the benzene ring. | ~118 - 122 ° |

Ab Initio Calculations for Reaction Mechanisms and Energetics

Ab initio quantum chemical calculations are fundamental in elucidating the intricate details of chemical reactions. These methods, which derive information from first principles without relying on experimental data, are used to model reaction pathways, identify transition states, and calculate activation energies. For dihalogenated aromatics, these calculations are crucial for understanding their synthesis and reactivity.

For instance, studies on the copper-catalyzed domino synthesis involving 1-bromo-2-iodobenzenes demonstrate how computational models can map out a reaction mechanism. researchgate.net Researchers can propose and evaluate potential pathways, such as the N,S-arylation strategies, by calculating the energies of intermediates and transition states. researchgate.net This allows for the determination of the most energetically favorable route, providing a detailed picture of how the reaction proceeds at a molecular level. researchgate.net

Theoretical data on the geometric and energetic features of a wide range of halobenzenes and xylenes have been systematically generated using various levels of theory, including Hartree-Fock (HF), Density Functional Theory (B3LYP), Møller–Plesset perturbation theory (MP2), and Coupled Cluster Singles and Doubles (CCSD) with the 6-311++G(d,p) basis set. nih.gov Such comprehensive datasets provide the energetic information needed to predict the outcomes of reactions involving these compounds. nih.gov

Table 1: Levels of Theory Used in Energetic Calculations of Halogenated Benzenes nih.gov

| Method | Description |

| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation using the Born-Oppenheimer approximation and a single Slater determinant. |

| Density Functional Theory (B3LYP) | A DFT method that combines Becke's 3-parameter exchange functional with the Lee-Yang-Parr correlation functional. |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that adds electron correlation effects through second-order perturbation theory. |

| Coupled Cluster (CCSD) | A high-accuracy method that includes single and double excitations to account for electron correlation. |

Conformational Analysis and Isomer Stability

Computational studies on xylene isomers show that while o-xylene (B151617) and p-xylene (B151628) each have one stable conformer, m-xylene (B151644) can exist in multiple conformations with varying energies. dergipark.org.tr Density functional theory (DFT) calculations can precisely determine the energy of each conformer, identifying the most stable arrangement. For example, calculations have found that p-xylene is the most stable isomer, followed by o-xylene, with m-xylene being the least stable. dergipark.org.tr

In dihalogenated xylenes like this compound, steric hindrance between the bulky bromine and iodine atoms and the adjacent methyl groups dictates the preferred conformation. X-ray diffraction studies on related compounds, such as 2,4-dibromo-1-iodo-benzene, show that even significant steric crowding from multiple large halogen substituents only induces minor distortions in the benzene ring's geometry. researchgate.net Computational models can replicate these structural parameters, such as bond lengths and angles, and quantify the steric strain to predict the most stable conformation. The principle that bulky groups prefer to occupy positions that minimize steric strain is a key factor in these analyses. doubtnut.com

Table 2: Example of Calculated Structural Data for a Dihalogenated Benzene (1,3-dibromo-2-iodo-benzene) researchgate.net

| Parameter | Value |

| C-I Bond Length | 2.095(4) Å |

| C-Br Bond Length | 1.890(4) Å |

| I-C-C Bond Angle | 120.8(3)° |

| Br-C-C Bond Angle | 122.0(3)° |

| Intramolecular Br-I Contact | 3.488(4) Å |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating properties like electron density distribution and molecular vibrations, it is possible to simulate spectra (e.g., NMR, IR) that can be compared with experimental results to confirm a molecule's structure.

Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the molecule. Studies on m-xylene, for example, have used ab initio calculations to assign the bands observed in its vibrational spectrum. rsc.org Similarly, for this compound, computational methods can predict the characteristic frequencies for C-H, C-Br, and C-I bonds, as well as the vibrational modes of the benzene ring.

Furthermore, NMR chemical shifts, which are highly sensitive to the chemical environment of each nucleus, can be accurately predicted. These calculations help in assigning peaks in complex NMR spectra, which is particularly useful for distinguishing between different isomers. The accuracy of these predictions depends heavily on the chosen computational method and basis set. nih.gov Time-dependent DFT (TD-DFT) is another powerful tool used to calculate the electronic transitions that give rise to UV-Vis spectra. dergipark.org.tr

Studies on Orbital Energies and Electronic States

The study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Computational methods like DFT are used to calculate the energies and visualize the spatial distribution of these orbitals. For example, TD-DFT calculations on xylene isomers have been used to analyze their electronic spectra by identifying the specific orbital transitions (e.g., HOMO-1 → LUMO+2) responsible for UV absorption bands. dergipark.org.tr

In studies of reactions involving dihalogenated benzenes, the configuration of the HOMO and LUMO across the molecule can provide insights into its reactivity. researchgate.net For this compound, the electron-donating methyl groups and the electron-withdrawing halogens would create a complex electronic landscape. Computational analysis can reveal how the HOMO and LUMO are distributed across the aromatic ring and the substituents, predicting the most likely sites for electrophilic or nucleophilic attack and explaining the molecule's role in electronic materials or as a synthetic intermediate.

Table 3: Example of Calculated Electronic Transition Data for o-Xylene dergipark.org.tr

| Energy Gap (eV) | Major Contribution | Transition |

| 6.8826 | 54% | HOMO-1 → LUMO+4 |

| 6.8257 | 87% | HOMO-1 → LUMO+2 |

| 6.7939 | 58% | HOMO-1 → LUMO+3 |

No Information Available for this compound

Despite a comprehensive search of scientific databases and chemical literature, no specific information or research data could be found for the chemical compound this compound.

An extensive investigation was conducted to gather information on the applications and potential research avenues for derivatives of this compound, as per the requested detailed outline. The search aimed to identify its use as a building block in complex organic synthesis, including as a precursor for polyarylated systems and in the creation of bioactive compounds. Furthermore, the search extended to its potential applications in materials science, such as in the development of novel organic electronic materials like OLEDs, liquid crystals, self-assembled structures, and advanced polymeric materials.

The search included queries for the synthesis, properties, and applications of this specific compound. However, these searches did not yield any relevant scientific papers, patents, or database entries for this compound. The information that was retrieved pertained to related but distinct chemical structures, such as other isomers or analogues that feature different substitution patterns on the benzene ring.

Due to the strict requirement to focus solely on this compound and the complete absence of any research findings for this particular compound, it is not possible to generate the requested scientifically accurate and informative article. To do so would necessitate speculation or the misattribution of properties and applications from other compounds, which would be scientifically unsound.

There are no available data to create the requested tables or detail research findings for any of the specified sections and subsections.

Compound Names Mentioned

Applications and Potential Research Avenues for 1 Bromo 2,3 Dimethyl 4 Iodobenzene Derivatives

Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry, which focuses on the study of systems composed of a discrete number of molecules, and crystal engineering, the design of solid-state structures, stand to benefit from the unique structural characteristics of 1-bromo-2,3-dimethyl-4-iodobenzene. The presence of two different halogen atoms on the aromatic core makes it a prime candidate for constructing complex molecular architectures through non-covalent interactions.

Exploiting Halogen Bonding in Molecular Recognition

Halogen bonding, a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base, has emerged as a powerful tool in molecular recognition and self-assembly. The strength of the halogen bond is directly related to the polarizability of the halogen atom, following the trend I > Br > Cl > F. Consequently, the iodine atom in this compound is expected to be a significantly stronger halogen bond donor than the bromine atom. This differential in bond strength can be exploited to achieve highly selective and directional molecular recognition events.

Table 1: Comparison of Halogen Bond Donor Strength

| Halogen Atom | Polarizability (ų) | Relative Halogen Bond Strength |

| Iodine (I) | 5.4 | Strongest |

| Bromine (Br) | 3.8 | Intermediate |

| Chlorine (Cl) | 2.2 | Weaker |

| Fluorine (F) | 0.56 | Weakest |

This table illustrates the general trend of halogen bond donor strength based on polarizability.

Environmental and Analytical Chemistry Research

Halogenated aromatic compounds are a class of chemicals that receive considerable attention from environmental chemists due to their potential for persistence, bioaccumulation, and toxicity. While the environmental fate and impact of this compound are not specifically documented, its structure warrants consideration in the development of new analytical methods for the detection of emerging environmental contaminants.

Development of Analytical Methods for Detection in Complex Matrices

The detection of trace amounts of halogenated organic compounds in complex environmental samples, such as water, soil, and biological tissues, requires highly sensitive and selective analytical methods. The development of such methods for this compound would likely rely on established techniques for similar analytes.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile and semi-volatile organic compounds. The distinct isotopic patterns of bromine (approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br) and the single naturally occurring isotope of iodine (¹²⁷I) would provide a unique mass spectral signature for this compound, facilitating its unambiguous identification. High-performance liquid chromatography (HPLC), particularly when coupled with a UV detector or a mass spectrometer (LC-MS), would offer an alternative for the analysis of this compound and its potential degradation products, especially those that are less volatile or thermally labile.

The development of a robust analytical method would also necessitate the optimization of sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to effectively isolate and concentrate the analyte from the complex sample matrix prior to instrumental analysis.

Advanced Catalysis Research

The presence of two different carbon-halogen bonds with distinct reactivities makes this compound a highly attractive substrate for research in advanced catalysis, particularly in the realm of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors.

Investigation of Palladium-Catalyzed Reactions Involving Halide Scrambling and Ligand Effects

A key aspect of the chemistry of this compound in palladium-catalyzed reactions is the differential reactivity of the C-I and C-Br bonds. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center, the initial step in most cross-coupling catalytic cycles, than the C-Br bond. This reactivity difference allows for the chemoselective functionalization of the molecule. For example, a Sonogashira or Suzuki-Miyaura coupling reaction could be performed selectively at the C-I position by carefully controlling the reaction conditions, leaving the C-Br bond intact for subsequent transformations.

However, a potential complication in these reactions is halide scrambling, where the halogen atoms can exchange places on the aromatic ring or with other halide sources in the reaction mixture. This process can lead to a loss of selectivity and the formation of undesired byproducts. The investigation of ligand effects on the palladium catalyst is crucial to controlling this scrambling. Bulky, electron-rich phosphine (B1218219) ligands, for instance, can stabilize the palladium center and influence the rates of oxidative addition and reductive elimination, thereby enhancing the selectivity of the desired cross-coupling reaction.

Further research into the palladium-catalyzed reactions of this compound could focus on elucidating the precise conditions that favor selective functionalization versus halide scrambling. This would not only provide valuable insights into the fundamental mechanisms of catalytic reactions but also unlock the full synthetic potential of this versatile building block.

Table 2: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Aryl Halide (Ar-X) | Bond Dissociation Energy (kcal/mol) | Relative Rate of Oxidative Addition |

| Ar-I | ~65 | Fastest |

| Ar-Br | ~81 | Intermediate |

| Ar-Cl | ~96 | Slowest |

This table provides a general overview of the relative reactivity of different carbon-halogen bonds in the key step of palladium-catalyzed cross-coupling reactions.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-Bromo-2,3-dimethyl-4-iodobenzene?

- Methodology : The synthesis typically involves sequential halogenation and alkylation of a benzene precursor. For example, bromination at the 1-position can be achieved using Br₂/FeBr₃, followed by iodination at the 4-position via electrophilic substitution with I₂/HNO₃. Methyl groups at the 2- and 3-positions are introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst (e.g., AlCl₃). Purification is critical due to potential byproducts; column chromatography with hexane/ethyl acetate (9:1) or recrystallization from ethanol/ether mixtures is recommended based on solubility data for analogous bromo-iodoarenes .

Q. How should researchers handle and store this compound to ensure safety?

- Methodology :

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid contact with strong oxidizers (e.g., HNO₃, KMnO₄) or bases (e.g., NaOH), which may induce hazardous reactions .

- Storage : Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Regularly inspect containers for leaks or discoloration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C-NMR : Assign methyl groups (δ ~2.3–2.5 ppm for CH₃) and aromatic protons (δ ~7.0–7.5 ppm). Coupling patterns help confirm substitution positions .

- X-ray crystallography : Resolve steric effects from dimethyl groups and confirm halogen positions. For analogs like 1-bromo-4-iodobenzene, C–Br and C–I bond lengths are ~1.89 Å and ~2.09 Å, respectively .

- Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 312 (M⁺) and isotopic patterns consistent with Br/I .

Advanced Research Questions

Q. How can researchers address contradictions in regioselectivity observed during substitution reactions involving this compound?

- Methodology :

- Mechanistic analysis : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify steric/electronic factors. The dimethyl groups at 2/3-positions create steric hindrance, favoring nucleophilic attack at the 4-iodo position over the 1-bromo site .

- Experimental validation : Compare reaction outcomes (e.g., Suzuki coupling) with/without steric modifiers (e.g., bulky ligands). Monitor regioselectivity via HPLC or GC-MS .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the iodine atom in 1-bromo-4-iodobenzene shows higher electrophilicity than bromine .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar aprotic solvents enhance oxidative addition rates in Pd-catalyzed couplings .

Q. How does the steric environment of the dimethyl groups influence the compound's reactivity in aromatic substitution reactions?

- Methodology :

- Steric parameterization : Use Tolman’s cone angles or % buried volume (%VBur) to quantify steric effects. Compare reaction rates (e.g., SNAr) with less-hindered analogs (e.g., 1-bromo-4-iodobenzene).

- Kinetic isotope effects (KIE) : Deploy deuterated substrates to distinguish between electronic and steric contributions. For example, reduced KIE values suggest steric dominance in transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.